6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
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Overview
Description
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system substituted with a 2-fluoroanilino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-fluoroaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione. The reaction is facilitated by the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O) and is carried out in an ethanol solvent under microwave irradiation . The reaction conditions include a temperature range of 20-50°C and an open atmosphere system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate (CAN) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antifungal, antibacterial, and anticancer activities.
Biological Studies: It is used in research to understand its interactions with biological molecules such as DNA and proteins.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with cellular components. The compound can disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . Additionally, its redox properties allow it to participate in electron transfer reactions, which can modify the biological activity of crucial cellular molecules such as DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Fluoroanilino)-1,4-naphthoquinone: Known for its antifungal
Properties
CAS No. |
650635-83-9 |
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Molecular Formula |
C15H11FN2O2S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-(2-fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11FN2O2S/c1-7-11(18-10-6-4-3-5-9(10)16)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChI Key |
OSVGEAUKJRTBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=CC=C3F |
Origin of Product |
United States |
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